2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide

Myeloperoxidase inhibition Inflammation Structure-activity relationship

2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide (CAS 873810-49-2) is a synthetic, low-molecular-weight (346.8 g/mol) chloroacetamide derivative bearing a 2,6-dimethylmorpholin-4-ylsulfonyl substituent on the phenyl ring. The chloroacetamide moiety functions as an electrophilic warhead capable of forming irreversible covalent adducts with nucleophilic cysteine residues, a property leveraged in activity-based protein profiling (ABPP) and covalent inhibitor design.

Molecular Formula C14H19ClN2O4S
Molecular Weight 346.83
CAS No. 873810-49-2
Cat. No. B2742382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
CAS873810-49-2
Molecular FormulaC14H19ClN2O4S
Molecular Weight346.83
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C14H19ClN2O4S/c1-10-8-17(9-11(2)21-10)22(19,20)13-5-3-12(4-6-13)16-14(18)7-15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)
InChIKeyFFPDNVPIQHMRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide (CAS 873810-49-2): Structural and Procurement Baseline


2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide (CAS 873810-49-2) is a synthetic, low-molecular-weight (346.8 g/mol) chloroacetamide derivative bearing a 2,6-dimethylmorpholin-4-ylsulfonyl substituent on the phenyl ring [1]. The chloroacetamide moiety functions as an electrophilic warhead capable of forming irreversible covalent adducts with nucleophilic cysteine residues, a property leveraged in activity-based protein profiling (ABPP) and covalent inhibitor design [2]. The 2,6-dimethylmorpholine sulfonamide group imparts distinct steric and electronic properties compared to unsubstituted morpholine-sulfonyl or sulfamoyl analogs, potentially modulating selectivity across nucleophilic proteomes [3].

Why 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide Cannot Be Replaced by Generic Chloroacetamide or Sulfonamide Analogs


Chloroacetamide-based compounds are not functionally interchangeable because small structural modifications—such as the presence and substitution pattern of a sulfonamide group—profoundly alter their cysteine-reactivity profiles, target residence times, and selectivity across the proteome [1]. The 2,6-dimethylmorpholine sulfonyl group in this compound introduces steric bulk and hydrogen-bonding capacity distinct from simpler sulfamoyl-phenyl or unsubstituted morpholine-sulfonyl analogs, potentially shifting its target engagement landscape [2]. Generic substitution without quantitative head-to-head reactivity and target-engagement data can lead to divergent outcomes in covalent probe experiments and inhibitor campaigns.

2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Morpholine Substitution Impact on MPO Inhibitory Potency Compared to Unsubstituted Morpholine Analog

In a closely related series, the 2,6-dimethylmorpholine substituent present in the target compound is structurally distinct from the unsubstituted morpholine-sulfonyl group found in analog CAS 726152-34-7 (2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide). This analog inhibits myeloperoxidase (MPO) with an IC50 of 0.9 μM in human neutrophil assays, outperforming traditional inhibitor 4-aminoantipyrine (IC50 ~15 μM) [1]. While the target compound's 2,6-dimethyl substitution adds steric bulk that may further modulate the enzyme's hydrophobic pocket, direct quantitative data for the target compound against MPO is not publicly available. This comparison highlights the potential for enhanced steric complementarity but should be treated as cross-study comparable evidence.

Myeloperoxidase inhibition Inflammation Structure-activity relationship

Sulfonamide Geometry Divergence: Dimethylmorpholine Sulfonyl vs Dimethylsulfamoyl Warhead Reactivity in GSTO1 Inhibition

The dimethylmorpholine sulfonamide scaffold in the target compound differs from the dimethylsulfamoyl group in the validated GSTO1 inhibitor C1-27 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide, IC50 = 31 nM) [1]. The morpholine oxygen introduces additional hydrogen-bonding potential and conformational flexibility absent in the sulfamoyl analog. While direct GSTO1 inhibition data for the target compound is not reported, this structural dichotomy in the sulfonamide element is a critical differential factor for covalent inhibitor design, as co-crystal structures of C1-27 confirm that the sulfonamide group directly engages the active-site cysteine environment [2].

GSTO1 inhibition Covalent warhead Cancer metabolism

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Structurally Analogous Chloroacetamides

The target compound's computed XLogP3 of 1.4 and topological polar surface area (TPSA) of 93.3 Ų [1] differentiate it from closely related chloroacetamides. For instance, the des-methyl analog N-{4-[(morpholin-4-yl)sulfonyl]phenyl}acetamide (lacking the 2,6-dimethyl groups) is predicted to have a lower LogP (~0.5–0.8) and higher aqueous solubility, while the GSTO1 inhibitor C1-27 (ClogP ~2.0) is more lipophilic. The 2,6-dimethyl substitution thus strikes a balanced lipophilicity profile that may enhance passive membrane permeability without excessive logP-driven promiscuity.

Drug-likeness Permeability Solubility

Cysteine Reactivity Profile: Chloroacetamide Core vs. Acrylamide Warhead in Activity-Based Protein Profiling

The α-chloroacetamide electrophile in the target compound exhibits near-exclusive reactivity with cysteine residues in native proteomes, in contrast to acrylamide warheads which show broader reactivity including with lysine and histidine [1]. In competitive ABPP experiments, chloroacetamide probes demonstrate a distinct subset of protein targets compared to acrylamide-based probes, with the sulfonamide substituent further tuning the reactivity profile [2]. The target compound's 2,6-dimethylmorpholine group provides additional steric filtering that may reduce off-target labeling compared to smaller chloroacetamide probes such as chloroacetamide (MW 93.5) or iodoacetamide (MW 185.0).

Activity-based protein profiling Cysteine reactivity Electrophilic warhead

2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide: Highest-Confidence Research Application Scenarios


Cysteine-Reactive Activity-Based Probe (ABPP) Development with Enhanced Steric Filtering

The chloroacetamide electrophile, coupled with the bulky 2,6-dimethylmorpholine sulfonyl group, makes this compound a candidate for cysteine-directed activity-based protein profiling (ABPP) where steric occlusion of superficial proteomic cysteines is desirable. The near-exclusive cysteine reactivity of the α-chloroacetamide class [1] combined with the steric properties of the 2,6-dimethylmorpholine group may yield a narrower, more functionally relevant set of labeled targets compared to minimal chloroacetamide probes.

Myeloperoxidase (MPO) Inhibitor Lead Optimization for Inflammatory Disease Research

Given the potent MPO inhibition (IC50 = 0.9 μM) demonstrated by the closely related morpholino-sulfonyl analog CAS 726152-34-7 [1], this 2,6-dimethyl variant may serve as a diversity point for structure-activity relationship (SAR) exploration aimed at improving steric complementarity with the MPO active site. Researchers investigating inflammatory pathologies such as rheumatoid arthritis and COPD may prioritize this compound over unsubstituted morpholine analogs to probe the hydrophobic pocket tolerance.

Covalent Inhibitor Scaffold with Balanced Lipophilicity for Cellular Target Engagement

With a computed XLogP3 of 1.4 [1], this compound occupies a physicochemical niche between highly polar sulfonamide chloroacetamides (LogP < 1) and more lipophilic drug-like molecules (LogP > 2). This balanced profile supports its use as a starting scaffold in covalent inhibitor programs where both passive membrane permeability and aqueous solubility are required for robust cellular target engagement assays.

Reference Compound for Sulfonamide Geometry Impact Studies in Covalent Ligand Discovery

The distinct morpholine oxygen-containing sulfonamide geometry distinguishes this compound from the sulfamoyl-containing GSTO1 inhibitor C1-27 (PDB: 4YQM) [1]. It can serve as a reference compound in systematic studies evaluating how sulfonamide hydrogen-bonding capacity and conformational flexibility influence covalent target selectivity and residence time in cysteine-directed inhibitor discovery.

Quote Request

Request a Quote for 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.